N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted at the 6-position with a carboxamide group. The carboxamide nitrogen is linked via a methylene bridge to a pyridin-4-yl moiety, which is further substituted at the 2-position with a thiophen-2-yl group.
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-18(13-3-4-14-17(9-13)24-11-21-14)20-10-12-5-6-19-15(8-12)16-2-1-7-23-16/h1-9,11H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNWQMRWDYYZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug). These compounds target a wide range of biological receptors and enzymes, indicating a broad spectrum of potential targets for our compound.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes. For instance, some thiazole derivatives have been found to inhibit certain enzymes, disrupt cell signaling pathways, or bind to cellular receptors, altering their function.
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, disrupt cell signaling pathways, or interfere with the replication of DNA. These effects can lead to a variety of downstream effects, including changes in cell growth, cell death, or alterations in cellular function.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These effects suggest that the compound could have a wide range of potential therapeutic applications.
Biological Activity
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a benzo[d]thiazole core, which is known for various therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Structural Overview
The compound's structure can be described as follows:
- Core Structure : Benzo[d]thiazole
- Functional Groups : Thiophen-2-yl group and pyridin-4-yl moiety linked by a methyl bridge to a carboxamide group.
This unique combination of structural features may enhance its binding affinity to biological targets compared to simpler derivatives.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown inhibitory effects against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminobenzothiazole | Benzothiazole core with amino group | Antimicrobial |
| Benzothiazole derivatives | Various substitutions on benzothiazole | Anticancer and anti-inflammatory |
| Thiophene-based compounds | Thiophene ring with diverse substituents | Antiviral and anticancer |
The specific interactions of this compound with enzymes or receptors involved in disease pathways are still under investigation but are crucial for understanding its potential applications as a therapeutic agent .
Anticancer Properties
Preliminary studies suggest that compounds with similar structural motifs can inhibit cancer cell proliferation. For example, benzothiazole derivatives have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
-
Inhibition of DNA Gyrase :
A study demonstrated that benzothiazole compounds inhibited DNA gyrase and topoisomerase IV in E. coli, showing an IC50 value as low as 33 nM for certain derivatives . This suggests potential applications in developing antibiotics targeting bacterial DNA replication. -
Antiviral Activity :
Research on N-Heterocycles has indicated that compounds similar to this compound exhibit activity against viruses such as human cytomegalovirus and polyomavirus . The structure–activity relationship (SAR) studies highlighted that specific substitutions could enhance antiviral potency.
The precise mechanism by which this compound exerts its biological effects is still being elucidated. However, it is hypothesized that the compound may interact with key enzymes involved in disease processes, such as nitric oxide synthase, which plays a role in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d]thiazole Carboxamide Derivatives ()
Compounds such as 2-acetamido-N-[2-(phenylsulfonamido)ethyl]benzo[d]thiazole-6-carboxamide (20) and 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (22) share the benzo[d]thiazole-6-carboxamide scaffold but differ in substituents on the carboxamide nitrogen. Key comparisons include:
- Synthesis : These analogs are synthesized via coupling reactions in DMF using EEDQ as a condensing agent . The target compound may require similar conditions but with a pyridinylmethyl-thiophene substituent.
- Physicochemical Properties : High melting points (>200°C) and >96% purity (via HPLC) are typical for these derivatives . The target compound’s melting point may vary due to its flexible methylene linker and thiophene moiety.
Table 1: Comparison of Benzo[d]thiazole Carboxamides
Malonate Ester Derivatives (–4)
Compounds like dibenzyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate (5hr) and dimethyl 2-(benzo[b]thiophen-2-yl((6-methoxybenzo[d]thiazol-2-yl)amino)methyl)malonate (5ir) feature benzo[d]thiazole and thiophene motifs but as malonate esters rather than carboxamides. Key differences include:
- Reactivity : Esters are more hydrolytically labile than carboxamides, affecting stability and bioavailability.
- Stereochemistry : These compounds exhibit enantiomeric purity (80–99% via HPLC) due to chiral malonate centers . The target compound lacks such stereocenters but may exhibit conformational flexibility.
- Yield and Melting Points : Yields range from 75–83%, with melting points between 74–127°C . The carboxamide group in the target compound may reduce volatility, increasing melting points compared to esters.
Thiazole Carboxamide Kinase Inhibitors ()
BMS-354825 (Dasatinib) , a thiazole-5-carboxamide, is a dual Src/Abl kinase inhibitor with potent antitumor activity . While the target compound has a benzothiazole core, structural parallels include:
- Carboxamide Linkage : Both compounds use carboxamide groups to anchor aromatic substituents, a common strategy in kinase inhibitor design.
- Biological Activity: Dasatinib’s efficacy in chronic myelogenous leukemia (CML) models suggests that the target compound’s pyridine-thiophene unit may similarly enhance kinase binding .
Table 2: Kinase Inhibitor Comparison
Antimicrobial Benzo[d]thiazole Derivatives ()
Compounds like N-(benzo[d]thiazol-2-yl)-2-(3-(pyridin-4-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives exhibit antibacterial and antifungal activities . The target compound’s pyridine-thiophene group may similarly enhance membrane penetration or target binding, though direct evidence is lacking.
Q & A
Q. Critical Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C (amide coupling) | Prevents side reactions |
| Solvent | DMF or THF | Enhances solubility |
| Catalyst | EDCI/HOBt | Improves coupling efficiency |
How can researchers resolve contradictions in reported biological activities of this compound across different in vitro studies?
Level : Advanced
Methodological Answer :
Discrepancies in biological data (e.g., IC₅₀ values) often arise from assay variability. Strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and protocols (e.g., ATP concentration in kinase assays) .
- Control Compounds : Include reference inhibitors (e.g., Dasatinib for tyrosine kinases) to validate assay conditions .
- Data Normalization : Adjust for batch-specific variations (e.g., DMSO concentration, cell passage number) .
Example : A study reporting weak anticancer activity in MCF-7 cells may conflict with strong activity in HeLa cells due to differential expression of target proteins. Proteomic profiling of cell lines can clarify such discrepancies .
What spectroscopic and chromatographic methods are essential for characterizing this compound?
Level : Basic
Methodological Answer :
Q. Table: Key Spectral Data
| Technique | Parameters | Expected Signals |
|---|---|---|
| 1H NMR | 400 MHz, DMSO-d6 | Thiophene H: 7.1–7.3 ppm |
| HRMS | ESI+ | m/z 394.0921 ([M+H]⁺) |
What strategies are effective in elucidating the structure-activity relationship (SAR) for this compound's pharmacological targets?
Level : Advanced
Methodological Answer :
- Substituent Variation : Modify the thiophene (e.g., 3-bromo substitution) or benzothiazole (e.g., methyl groups at position 2) to assess impact on binding .
- In Silico Docking : Use tools like AutoDock to predict interactions with kinase domains (e.g., ABL1 or SRC) .
- Functional Assays : Pair SAR with enzymatic assays (e.g., ADP-Glo™ kinase assays) to correlate structural changes with activity .
Example : Replacing the pyridine-methyl group with a trifluoromethyl moiety increased hydrophobicity, improving binding to hydrophobic kinase pockets (ΔIC₅₀: 50 nM → 12 nM) .
How should researchers design experiments to assess this compound's metabolic stability and in vivo pharmacokinetics?
Level : Advanced
Methodological Answer :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to calculate half-life (t₁/₂) .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (% unbound) .
- Pharmacokinetic (PK) Studies : Administer IV/PO doses in rodents, collect plasma at intervals, and model parameters (AUC, Cₘₐₓ) .
Q. Table: Example PK Data
| Parameter | Value (Rat) | Interpretation |
|---|---|---|
| t₁/₂ | 2.1 h | Moderate clearance |
| Oral Bioavailability | 22% | Requires formulation optimization |
What analytical approaches can identify degradation products under stressed stability conditions?
Level : Advanced
Methodological Answer :
- Forced Degradation : Expose to heat (60°C), acid (0.1M HCl), base (0.1M NaOH), and oxidants (H₂O₂) .
- LC-MS/MS : Use gradient elution (0.1% formic acid in acetonitrile/water) to separate degradation products.
- Structural Elucidation : Compare MS/MS fragmentation with synthetic standards .
Example : Oxidative stress generated a sulfoxide derivative (m/z 410.0898), confirmed by comparison with chemically synthesized reference .
How can researchers validate target engagement in cellular models?
Level : Advanced
Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates to quantify target protein stabilization .
- Pull-Down Assays : Use biotinylated probes to isolate compound-bound proteins for identification via Western blot or MS .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to confirm selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
